Tetraoctylammonium hydroxide

Vue d'ensemble

Description

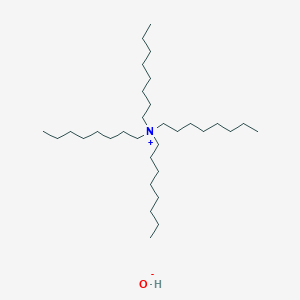

Tetraoctylammonium hydroxide is an organic compound with the chemical formula C₃₂H₆₉NO . It is a quaternary ammonium salt, where the nitrogen atom is bonded to four octyl groups and a hydroxide ion. This compound is known for its strong basic properties and is commonly used as a phase-transfer catalyst in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraoctylammonium hydroxide can be synthesized through the reaction of tetraoctylammonium bromide with silver oxide in methanol. The reaction proceeds as follows: [ \text{(C₈H₁₇)₄NBr + Ag₂O + H₂O → (C₈H₁₇)₄NOH + 2AgBr} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by ion exchange methods. Tetraoctylammonium bromide is passed through an ion exchange resin loaded with hydroxide ions, resulting in the formation of this compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.

Deprotonation Reactions: It is a strong base and can deprotonate weak acids, forming the corresponding tetraoctylammonium salts.

Common Reagents and Conditions:

Reagents: Silver oxide, methanol, ion exchange resins.

Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent contamination.

Major Products:

Tetraoctylammonium Salts: Formed through deprotonation reactions.

Substituted Organic Compounds: Formed through nucleophilic substitution reactions.

Chemistry:

Phase-Transfer Catalysis: this compound is used as a phase-transfer catalyst to facilitate reactions between compounds in different phases.

Synthesis of Ionic Liquids: It is used as a precursor in the synthesis of various ionic liquids.

Biology and Medicine:

Biochemical Research: It is used in the preparation of nanobeads for sensing applications, such as detecting acidic and basic gases.

Industry:

Extraction Processes: this compound is employed in the extraction of specific compounds from aqueous solutions.

Mécanisme D'action

Tetraoctylammonium hydroxide exerts its effects primarily through its strong basic properties. The hydroxide ion can deprotonate weak acids, facilitating various chemical reactions. Additionally, as a phase-transfer catalyst, it helps in transferring reactants between different phases, thereby increasing the reaction rate.

Comparaison Avec Des Composés Similaires

Tetrabutylammonium Hydroxide: Similar in structure but with butyl groups instead of octyl groups.

Tetrahexylammonium Hydroxide: Contains hexyl groups instead of octyl groups.

Tetramethylammonium Hydroxide: Contains methyl groups instead of octyl groups.

Uniqueness: Tetraoctylammonium hydroxide is unique due to its long octyl chains, which make it highly lipophilic. This property enhances its effectiveness as a phase-transfer catalyst and in the formation of ionic liquids.

Activité Biologique

Tetraoctylammonium hydroxide (TOAH) is a quaternary ammonium compound that has garnered attention in various fields, including organic synthesis, catalysis, and biological applications. This article explores the biological activity of TOAH, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C32H69NO

- Molecular Weight : 497.01 g/mol

- CAS Number : 301-61-8

Mechanisms of Biological Activity

This compound functions primarily as a phase transfer catalyst and a strong base. Its biological activity is attributed to its ability to facilitate the transport of ions across membranes and enhance the solubility of hydrophobic compounds in aqueous solutions. The following mechanisms have been proposed for its biological effects:

- Ion Pairing : TOAH can form ion pairs with various anions, which may enhance the bioavailability of certain drugs or compounds in biological systems .

- Membrane Interaction : The hydrophobic nature of TOAH allows it to interact with lipid membranes, potentially altering membrane permeability and affecting cellular processes .

- Catalytic Activity : As a catalyst, TOAH can accelerate chemical reactions that are crucial for metabolic processes in living organisms .

1. Interaction with Iron Porphyrins

A study investigated the interaction between iron porphyrins and TOAH in non-aqueous systems. The research demonstrated that TOAH could stabilize the iron porphyrin complex without leading to dimerization, which is often observed in aqueous environments. This property allows for more effective catalytic activity in organic solvents . The findings indicated that:

- Complex Formation : The formation of FeTPP(OH)2 complex was observed using UV-Vis spectroscopy, suggesting that TOAH effectively stabilizes hydroxide ligands in organic media.

- Absorption Spectrum : An absorption band at 576 nm was noted, confirming the presence of the desired complex.

2. Antimicrobial Activity

Research has shown that quaternary ammonium compounds like TOAH exhibit antimicrobial properties. A comparative study highlighted the effectiveness of TOAH against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that TOAH possesses significant antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications .

3. Use in Drug Delivery Systems

TOAH has been explored as a component in drug delivery systems due to its ability to enhance solubility and stability of hydrophobic drugs. A study reported on the formulation of nanoparticles using TOAH as a stabilizing agent, which improved the bioavailability of poorly soluble drugs.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : C32H68N.O

- Molecular Weight : 482.9 g/mol

- Physical State : Typically available as a solution in methanol or other solvents.

- Solubility : Soluble in organic solvents, making it suitable for various chemical reactions.

Applications in Analytical Chemistry

2.1 Phase Transfer Catalysis

TOAOH is widely utilized as a phase transfer catalyst (PTC) in organic synthesis. Its lipophilic nature allows it to facilitate reactions between reactants in different phases, enhancing reaction rates and yields.

| Application | Description |

|---|---|

| Organic Synthesis | Used to promote nucleophilic substitutions and eliminations. |

| Extraction Processes | Enhances the extraction of metal ions from aqueous solutions into organic phases. |

Case Study : In a study published in Industrial & Engineering Chemistry Research, TOAOH was employed to extract metal ions from aqueous solutions, demonstrating improved efficiency compared to traditional methods .

Environmental Monitoring

TOAOH has been effectively used in the development of sensors for detecting environmental pollutants.

3.1 Gas Detection Sensors

TOAOH-based sensors have been developed for the detection of acidic and basic gases. These sensors utilize TOAOH as a lipophilic base, which interacts with gas molecules to produce measurable signals.

| Sensor Type | Target Gas | Sensitivity |

|---|---|---|

| Optical Sensors | CO2 | High sensitivity due to TOAOH's selective interaction with CO2 molecules. |

| Chemosensors | H2S | Effective in detecting low concentrations of H2S in industrial settings. |

Case Study : Research indicated that TOAOH immobilized within a polymer matrix significantly improved the sensitivity of optical sensors for carbon dioxide detection .

Applications in Material Science

4.1 Nanomaterials Synthesis

TOAOH serves as a precursor in the synthesis of various nanomaterials, particularly ionic liquids and nanobeads.

| Material Type | Application |

|---|---|

| Ionic Liquids | Used in extraction processes for biocompatible solvents. |

| Nanobeads | Employed in sensor technology for real-time monitoring of chemical environments. |

Case Study : A study demonstrated the use of TOAOH in creating nanobeads that act as sensors for acidic gases, showcasing their potential for environmental applications .

Biochemical Applications

TOAOH is also explored for its potential use in biochemical applications, particularly in drug delivery systems and biocatalysis.

5.1 Drug Delivery Systems

Research has indicated that TOAOH can enhance the solubility and bioavailability of hydrophobic drugs, improving their therapeutic efficacy.

| Application | Description |

|---|---|

| Liposomal Formulations | Used to create liposomes that encapsulate drugs for targeted delivery. |

| Biocatalysis | Acts as a stabilizing agent for enzymes used in pharmaceutical synthesis. |

Propriétés

IUPAC Name |

tetraoctylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFYRBLFVWYBIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H69NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451110 | |

| Record name | Tetraoctylammonium hydroxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-58-0 | |

| Record name | Tetraoctylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17756-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctylammonium hydroxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.